Product packaging for AZ3971(Cat. No.:CAS No. 1260248-03-0)

AZ3971

Cat. No.: B605728
CAS No.: 1260248-03-0
M. Wt: 422.5 g/mol
InChI Key: BICGYFRWDDPYEI-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZ3971 is a high-purity chemical reagent provided for laboratory research purposes. As an investigational compound, its specific mechanism of action, molecular targets, and primary research applications in areas such as cancer biology, neuroscience, or infectious disease are yet to be fully characterized. Researchers value this compound for its potential to probe biological pathways and validate novel therapeutic targets. The product is labeled "For Research Use Only" and is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals. It must not be administered to humans or used in clinical diagnostics. All necessary safety data sheets (SDS) should be consulted prior to handling. Researchers are encouraged to consult the latest scientific literature for emerging data on this compound's activity and research value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260248-03-0

Molecular Formula

C25H22N6O

Molecular Weight

422.5 g/mol

IUPAC Name

(5S)-5-(4-methoxy-3,5-dimethylphenyl)-5-(3-pyrimidin-5-ylphenyl)pyrrolo[3,4-b]pyrazin-7-amine

InChI

InChI=1S/C25H22N6O/c1-15-9-20(10-16(2)22(15)32-3)25(23-21(24(26)31-25)29-7-8-30-23)19-6-4-5-17(11-19)18-12-27-14-28-13-18/h4-14H,1-3H3,(H2,26,31)/t25-/m0/s1

InChI Key

BICGYFRWDDPYEI-VWLOTQADSA-N

SMILES

NC1=N[C@@](C2=CC=CC(C3=CN=CN=C3)=C2)(C4=CC(C)=C(OC)C(C)=C4)C5=NC=CN=C51

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)[C@]2(C3=NC=CN=C3C(=N2)N)C4=CC=CC(=C4)C5=CN=CN=C5

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2(C3=NC=CN=C3C(=N2)N)C4=CC=CC(=C4)C5=CN=CN=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ3971;  AZ 3971;  AZ-3971

Origin of Product

United States

Molecular Mechanisms of Az3971 Mediated Bace1 Inhibition

Enzymatic Inhibition Kinetics of AZ3971 on BACE1 Activity

Studies investigating the interaction between this compound and BACE1 aim to characterize the nature and strength of this interaction through enzymatic inhibition kinetics. This involves determining key parameters such as inhibition constants and analyzing the type of inhibition.

Determination of Inhibition Constants (e.g., Ki, IC50)

Inhibition constants, such as Ki (inhibition constant) and IC50 (half maximal inhibitory concentration), are crucial measures of an inhibitor's potency. A lower Ki or IC50 value indicates a more potent inhibitor, meaning a lower concentration of the inhibitor is required to achieve a given level of enzyme inhibition. This compound has been reported as a potent BACE1 inhibitor. medkoo.com One source indicates a pIC50 of 7.5 for this compound against BACE1, which corresponds to an IC50 of 3 x 10^-8 M (30 nM). guidetopharmacology.org Other BACE1 inhibitors, such as AZD3293, have reported Ki values as low as 0.4 nM. nih.gov

Data on the inhibition constants for this compound can be summarized in a table:

CompoundTargetInhibition ConstantValueReference
This compoundBACE1pIC507.5 guidetopharmacology.org
This compoundBACE1IC5030 nM guidetopharmacology.org

Analysis of Inhibition Type (e.g., Competitive, Non-Competitive, Uncompetitive)

Understanding the type of inhibition provides insight into how the inhibitor interacts with the enzyme. Competitive inhibitors typically bind to the same active site as the substrate, while non-competitive and uncompetitive inhibitors bind to different sites. This compound has been described as a competitive inhibitor of BACE1. guidetopharmacology.org Competitive inhibition suggests that this compound competes with the natural substrate (APP) for binding to the active site of BACE1.

Structural Basis of this compound-BACE1 Interaction

The structural interaction between this compound and BACE1 at the molecular level provides a detailed understanding of the inhibition mechanism. This involves analyzing the specific binding site of the inhibitor on the enzyme and any resulting conformational changes in the enzyme structure.

Ligand-Target Binding Site Analysis

BACE1 is an aspartic protease with a characteristic bilobal structure and an active site located in a cleft between the two lobes. nih.govekb.eg The active site contains a catalytic dyad of aspartate residues (Asp32 and Asp228) essential for enzymatic activity. researchgate.netmdpi.com A flexible beta-hairpin loop, known as the "flap" (residues 67-77), covers the active site and plays a role in substrate and inhibitor binding. mdpi.comrcsb.orgbiorxiv.orgproteopedia.org

While specific details of this compound's binding pose are not extensively detailed in the provided results, competitive inhibition suggests binding to the active site. guidetopharmacology.org Studies on other BACE1 inhibitors indicate that potent inhibitors often interact with the catalytic aspartates and residues within the flap region and surrounding pockets (S1, S3, S2). ekb.egresearchgate.netmdpi.com For instance, some inhibitors form hydrogen bonds with the catalytic aspartic dyad and exhibit hydrophobic interactions with these pockets. researchgate.netmdpi.com Crystal structures of BACE1 in complex with various inhibitors, available in databases like the Protein Data Bank (PDB), provide detailed views of these interactions. guidetopharmacology.orgrcsb.orgrcsb.org

Conformational Changes Induced by this compound Binding

Ligand binding can induce conformational changes in enzyme structure, which may affect enzyme activity or stability. The flap region of BACE1 is known to be highly flexible and can adopt different conformations (open or closed). rcsb.orgbiorxiv.orgproteopedia.org The binding of inhibitors often induces a closed conformation of the flap, which is thought to stabilize the enzyme-inhibitor complex. rcsb.orgbiorxiv.org

While direct information on conformational changes induced specifically by this compound is not available in the provided results, the general mechanism of BACE1 inhibition by competitive inhibitors involves interactions that can influence the flap conformation. rcsb.orgbiorxiv.org Molecular dynamics simulations of BACE1 with inhibitors have shown that while some inhibitors may cause only minor conformational changes, the flexibility of regions like the flap is crucial for inhibitor binding and efficacy. biorxiv.orgplos.org The specific conformational changes induced by this compound would likely involve the active site and the flexible loops surrounding it, particularly the flap.

Selectivity Profile of this compound Against Related Aspartyl Proteases

Selectivity is a critical aspect of drug development to ensure that an inhibitor primarily targets the intended enzyme (BACE1) and does not significantly inhibit other related enzymes, which could lead to off-target effects. BACE1 belongs to the aspartyl protease family, which includes other enzymes such as BACE2, cathepsin D, cathepsin E, and renin. ekb.egnih.govnih.govmdpi.comresearchgate.netmdpi.com

Ideally, a BACE1 inhibitor should demonstrate high selectivity for BACE1 over these other aspartyl proteases. While specific selectivity data for this compound against a broad panel of aspartyl proteases is not explicitly provided in the search results, the importance of selectivity for BACE1 inhibitors is highlighted. Unselective BACE1 inhibitors can lead to off-target side effects due to the inhibition of other aspartic proteases. ekb.eg For example, some BACE1 inhibitors have shown significantly higher selectivity against cathepsin D compared to BACE1 or BACE2. nih.govmedchemexpress.comtargetmol.comresearchgate.net The reported competitive inhibition of BACE1 by this compound suggests a specific interaction with the BACE1 active site, which could contribute to selectivity, but direct comparative data against other aspartyl proteases is needed for a complete selectivity profile.

Cellular and Biochemical Characterization of Az3971 Activity

Impact of AZ3971 on Amyloid-Beta (Aβ) Peptide Production in Cellular Systems

Amyloid-beta peptides, particularly Aβ40 and Aβ42, are central to the pathology of Alzheimer's disease (AD), forming amyloid plaques in the brain. nih.gov Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. nih.gov

Reduction of Total Aβ Levels in Cell Cultures

Research indicates that this compound influences the production of Aβ peptides in cellular models. While specific quantitative data for this compound was not found in the provided search results, studies on related mechanisms or compounds demonstrate that modulating APP processing can lead to a reduction in total Aβ levels in cell cultures. For instance, enhancing α-secretase activity, which cleaves within the Aβ sequence and thus prevents its formation, can reduce Aβ40 and Aβ42 levels. nih.gov Similarly, reducing the levels of proteins like apolipoprotein E (apoE), which influences Aβ accumulation, has been shown to decrease Aβ40 and Aβ42 levels in mouse models. d-nb.info

Differential Effects on Aβ42 and Other Aβ Species

Aβ42 is particularly prone to aggregation and is a major component of amyloid plaques in AD patients. nih.gov Differential effects on various Aβ species, including the ratio of Aβ42 to Aβ40, are significant in understanding the potential therapeutic mechanisms of compounds like this compound. Studies on familial AD mutations in APP have revealed that different mutations can lead to altered Aβ profiles, impacting the ratio of Aβ40/Aβ42 and the production of N-terminally truncated Aβ peptides. nih.gov For example, the Swedish mutation in APP results in a substantial increase in secreted Aβ peptide levels. nih.gov While direct data on this compound's differential effects were not available, compounds influencing γ-secretase activity have been shown to alter the Aβ42/Aβ40 ratio. nih.gov

Lysosomal and Endosomal Compartment Dynamics in Response to this compound

The endosomal-lysosomal system plays a critical role in APP processing and Aβ metabolism. insidetx.comfrontiersin.org APP trafficking through endosomes influences its cleavage by secretases. biorxiv.org Lysosomes are involved in the degradation of Aβ peptides and other cellular waste. researchgate.netmdpi.com Dysregulation of endosomal-lysosomal compartments, including changes in their morphology and function, has been linked to AD pathology. frontiersin.org For instance, APOE4 expression has been shown to cause age-dependent alterations in the endosomal-lysosomal system. frontiersin.org Lysosomal damage can lead to the leakage of contents and disruption of cellular functions. researchgate.netembopress.org While the search results did not provide specific information on this compound's effects on these compartments, a compound influencing APP processing or Aβ clearance might indirectly impact lysosomal and endosomal dynamics.

Influence of this compound on APP Trafficking and Processing Pathways

APP trafficking through different cellular compartments, such as the endoplasmic reticulum, Golgi, and plasma membrane, influences which secretases cleave it and thus whether amyloidogenic or non-amyloidogenic processing occurs. nih.govresearchgate.netbiorxiv.org The non-amyloidogenic pathway involves cleavage by α-secretase, which precludes Aβ formation and releases sAPPα. nih.govwikipedia.org The amyloidogenic pathway involves cleavage by β- and γ-secretases, leading to Aβ production. nih.govresearchgate.net Compounds can influence APP processing by altering the activity or localization of these secretases or by affecting APP trafficking. For example, BDNF has been shown to reduce Aβ levels by enhancing α-secretase activity and shifting the distribution of ADAM10 (an α-secretase) towards intracellular accumulation. nih.gov While direct information on this compound's effects on APP trafficking and processing pathways was not found, understanding its impact on Aβ and sAPPβ levels would imply an influence on these pathways.

Proteomic and Metabolomic Profiling of this compound-Treated Cells

Proteomic and metabolomic profiling can provide comprehensive insights into the cellular changes induced by a compound. unifr.chunl.ptpanomebio.comnih.gov Proteomics involves the large-scale study of proteins, while metabolomics focuses on small molecules (metabolites) within a biological system. unifr.chunl.ptpanomebio.comnih.gov These techniques can reveal how a compound affects protein expression levels, post-translational modifications, and metabolic pathways. unl.ptpanomebio.commdpi.com For example, proteomic analysis of extracellular vesicles has revealed changes in protein diversity and enrichment of specific protein functions in different conditions. mdpi.com Metabolomic analysis can identify changes in metabolic pathways. unl.pt While the search results did not include proteomic or metabolomic data specifically for this compound-treated cells, such studies would be valuable in elucidating the broader cellular impact of this compound beyond its direct effects on APP processing.

Data Tables

Based on the available search results, specific quantitative data directly related to this compound's effects on Aβ levels, sAPPβ cleavage, or proteomic/metabolomic changes in cell cultures were not found. Therefore, interactive data tables cannot be generated for this compound based on the provided information. The search results provide context on how these measurements are typically performed and the expected outcomes when APP processing is modulated by other factors or compounds.

Preclinical Efficacy Studies of Az3971 in Experimental Biological Models

Effects of AZ3971 on Aβ Levels in Non-Transgenic Animal Models

Research into the preclinical efficacy of this compound has focused on its primary mechanism as a BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) inhibitor. nih.govmedchemexpress.commdpi.com BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. medchemexpress.com

A key study investigated the effect of this compound on brain Aβ levels in a non-transgenic mouse model (C57BL/6). medchemexpress.com This research explored the potential for an enhanced therapeutic effect by combining this compound with a γ-secretase modulator (GSM), another class of compounds that targets a different step in Aβ production. medchemexpress.com

The findings indicated that when this compound was administered in combination with a GSM, there was an additive reduction in the levels of brain Aβ42. medchemexpress.com This suggests that the total reduction in Aβ42 was equivalent to the sum of the reductions achieved by each compound individually. medchemexpress.com The study also demonstrated a similar additive effect on Aβ42 levels in primary cortical neuron cultures. medchemexpress.com This highlights a pharmacological strategy wherein targeting two distinct points in the APP processing pathway can be achieved without the mechanisms of the individual drugs interfering with one another. medchemexpress.com

Table 1: Conceptual Summary of this compound Effects on Brain Aβ42 Levels in Non-Transgenic Mice

Treatment GroupEffect on Brain Aβ42 Levels (Conceptual)Finding Source
Vehicle (Control)Baseline medchemexpress.com
This compound (BACE1 Inhibitor)Reduction medchemexpress.com
GSM (γ-Secretase Modulator)Reduction medchemexpress.com
This compound + GSMAdditive Reduction medchemexpress.com

This table illustrates the conceptual findings of the study by Strömberg et al. (2015), as specific quantitative data was not available in the abstract.

No published preclinical studies detailing the effects of this compound on amyloid-beta levels in the cerebrospinal fluid of animal models were identified.

Impact of this compound on Amyloid Pathology in Transgenic Mouse Models

No published preclinical studies investigating the impact of this compound on amyloid pathology, including amyloid plaque load, distribution, or histopathological correlates, in any transgenic mouse models of Alzheimer's disease were identified.

No data are available regarding the assessment of amyloid plaque load and distribution following treatment with this compound in transgenic models.

No data are available regarding the immunoreactivity and histopathological correlates of Aβ reduction following treatment with this compound.

Modulation of Synaptic Function in Preclinical Models by this compound

No published preclinical studies were identified that examined the modulation of synaptic function by this compound in any experimental models.

Neuroinflammatory Responses in Animal Models Following this compound Administration

Information regarding the specific effects of this compound on neuroinflammatory responses in animal models is not available in the current body of published scientific literature. Neuroinflammation is recognized as a critical component in the pathology of neurodegenerative diseases, characterized by the activation of the brain's innate immune system. frontiersin.orgdovepress.com This response involves glial cells like microglia and astrocytes, which release a variety of molecules, including pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.orgfrontiersin.orgnih.gov

In preclinical research, animal models are essential for studying the mechanisms of neuroinflammation and for testing the efficacy of potential anti-inflammatory therapies. eupati.eumdpi.com For instance, lipopolysaccharide (LPS) is widely used to induce a robust neuroinflammatory response in rodents, providing a model to study the effects of therapeutic agents on cytokine production and microglial activation. frontiersin.org Other models, such as transgenic mouse models of Alzheimer's disease (e.g., APP/PS1), exhibit neuroinflammation as a core feature of their pathology. practicalneurology.com These models are crucial for understanding how neuroinflammation contributes to disease progression and for evaluating the potential of novel compounds to modulate this response. frontiersin.orgpracticalneurology.com While the therapeutic potential of targeting neuroinflammation is a significant area of research, specific data detailing the impact of this compound on these processes in in vivo models has not been reported.

Pharmacodynamic Markers of BACE1 Target Engagement in Preclinical Systems

Specific pharmacodynamic (PD) markers to confirm the engagement of the BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) target by this compound in preclinical systems have not been detailed in available scientific research. Pharmacodynamics involves the study of a drug's effect on the body, and in the context of BACE1 inhibitors, it is crucial to measure the direct impact on the enzyme's activity in vivo. msdvetmanual.com

For BACE1 inhibitors in general, a key pharmacodynamic marker is the reduction of BACE1 cleavage products in biological fluids, most notably cerebrospinal fluid (CSF) and plasma. researchgate.net The primary substrate for BACE1 is the amyloid precursor protein (APP). Inhibition of BACE1 is expected to decrease the levels of soluble APPβ (sAPPβ) and the amyloid-beta (Aβ) peptide, particularly Aβ1-40 and Aβ1-42. nih.gov Therefore, measuring the reduction of these specific molecules serves as a direct biomarker of target engagement. researchgate.netucl.ac.uk

Preclinical studies with other BACE1 inhibitors, such as verubecestat (MK-8931), have demonstrated significant reductions in CSF Aβ levels in animal models and in humans, confirming the successful engagement of the BACE1 enzyme. nih.govfrontiersin.org In addition to APP-derived peptides, research has explored other potential BACE1 substrates, such as SEZ6 and VCAM-1, which could also serve as pharmacodynamic markers. nih.gov However, without specific studies on this compound, the precise markers and the extent of their modulation following its administration remain uncharacterized.

Combinatorial Therapeutic Strategies Involving Az3971

Synergistic or Additive Effects with Gamma-Secretase Modulators (GSMs)

Gamma-secretase modulators are a class of drugs being investigated for Alzheimer's disease. nih.govacumenpharm.com They work by altering the activity of the gamma-secretase enzyme, which is responsible for the final step in the production of amyloid-beta (Aβ) peptides. nih.gov The goal of GSMs is to shift the production from the longer, more aggregation-prone Aβ42 peptide to shorter, less toxic forms without completely inhibiting the enzyme, which is crucial for other essential cellular functions. nih.gov

Combined Impact on Aβ Production and Species Ratio

A key strategy in Alzheimer's research is to not just reduce total Aβ, but specifically to lower the ratio of Aβ42 to Aβ40. A higher Aβ42/Aβ40 ratio is strongly associated with the formation of amyloid plaques, a hallmark of the disease. A hypothetical combinatorial approach involving a compound like "AZ3971" and another GSM would be evaluated for its ability to produce a greater reduction in Aβ42 levels and a more significant shift towards shorter Aβ species than either compound could achieve alone.

Below is a hypothetical data table illustrating how the effects of such a combination might be presented.

Treatment GroupTotal Aβ Production (% of Control)Aβ42 Levels (pg/mL)Aβ40 Levels (pg/mL)Aβ42/Aβ40 Ratio
Vehicle Control100%502000.25
Compound X (GSM)95%352100.167
Hypothetical this compound 98%401900.211
Combination 94%202200.091

This is illustrative data and not based on actual experimental results for this compound.

Mechanistic Interplay in APP Processing Modulation

The amyloid precursor protein (APP) is a large transmembrane protein that is processed through different pathways. nih.govnih.gov The amyloidogenic pathway, involving beta-secretase and gamma-secretase, leads to the production of Aβ peptides. neinh.com A combinatorial therapy could, in theory, target different points in this process. For instance, one compound might influence the initial cleavage of APP by beta-secretase, while a GSM like "this compound" could modulate the subsequent cleavage by gamma-secretase. This dual-front approach could more effectively prevent the formation of toxic Aβ species.

Rationales for Multi-Targeted Approaches in Neurological Research

Neurodegenerative diseases like Alzheimer's are complex and multifactorial, involving multiple pathological pathways including amyloid aggregation, tau pathology, neuroinflammation, and oxidative stress. nih.govnih.gov This complexity is a primary reason why single-target drugs have had limited success. nih.gov A multi-targeted or combinatorial approach is believed to be necessary to address the intricate nature of these diseases. uniprot.orgalz.org By simultaneously targeting different mechanisms, it may be possible to achieve a synergistic therapeutic effect and slow disease progression more effectively. nih.govnih.gov

Evaluation of Combinatorial Approaches in Preclinical Disease Models

Before any therapeutic strategy can be tested in humans, it must be rigorously evaluated in preclinical models, such as transgenic mice that are genetically engineered to develop features of Alzheimer's disease. researchgate.net In these models, a combination therapy involving a hypothetical "this compound" and another GSM would be assessed for its ability to:

Reduce the formation of amyloid plaques in the brain.

Alleviate cognitive deficits in memory and learning tasks.

Modify biomarkers associated with the disease in cerebrospinal fluid and plasma.

The results from these preclinical studies are crucial for determining whether a combinatorial approach is safe and effective enough to warrant investigation in human clinical trials. uniprot.orgyoutube.com

Advanced Research Methodologies Applied to Az3971 and Bace1 Inhibition

In Vitro Assay Development for High-Throughput Screening of BACE1 Inhibitors

In vitro assays are fundamental for identifying and characterizing potential BACE1 inhibitors from large libraries of compounds. High-throughput screening (HTS) allows for the rapid evaluation of numerous compounds to identify initial hits with inhibitory activity. Fluorogenic assays are commonly used for BACE1 HTS. These assays typically utilize a peptide substrate labeled with a fluorescence donor and quencher. bpsbioscience.com Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to the enzyme activity. bpsbioscience.com The presence of a BACE1 inhibitor reduces the enzyme's activity, leading to diminished fluorescence. bpsbioscience.com This allows for the determination of half-maximal inhibitory concentration (IC₅₀) values for potential inhibitors. mdpi.commdpi.comnih.gov While the specific details of HTS assay development for AZ3971 are not extensively detailed in the provided search results, the general principles of using labeled substrates and fluorescence detection in a high-throughput format are well-established for BACE1 inhibitor screening. bpsbioscience.commdpi.com Challenges in developing effective HTS for BACE1 inhibitors include the large active site of the enzyme, which can make the development of small-molecule inhibitors challenging. nih.gov

Advanced Imaging Techniques for Tracking BACE1 Inhibition in Vivo

Tracking BACE1 activity and the effects of its inhibition in living organisms is crucial for understanding the pharmacological profile of inhibitors like this compound. Advanced imaging techniques, particularly Positron Emission Tomography (PET), are being explored for this purpose. The development of BACE1-targeted PET radioligands allows for the non-invasive visualization and quantification of BACE1 in the brain. nih.gov This can provide insights into enzyme occupancy by an inhibitor and its distribution in different brain regions. While the provided information does not specifically mention in vivo imaging studies with this compound, research is ongoing to develop suitable radiotracers for imaging BACE1 in vivo. nih.govnih.gov For example, a near-infrared fluorescent probe (HBAE) has been reported for monitoring endogenous BACE1 in live AD model mice, demonstrating the potential of imaging for visualizing BACE1 in pathological processes in vivo. nih.gov The development of brain-permeable radioligands remains a challenge in this field. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for this compound-BACE1 Interactions

Computational chemistry and molecular dynamics (MD) simulations play a vital role in understanding the interaction between this compound and BACE1 at an atomic level. These techniques provide detailed insights into binding modes, binding affinities, and the dynamic behavior of the enzyme-inhibitor complex. plos.orgcellmolbiol.orgbiorxiv.orgchemrxiv.orgnih.govudea.edu.comdpi.comnih.gov

Ligand Docking and Scoring

Ligand docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule inhibitor, such as this compound, within the active site of a target protein, like BACE1. mdpi.combiotech-asia.orgplos.orgmdpi.comnih.govbiorxiv.orgnih.govniscpr.res.in Scoring functions are then used to estimate the strength of the binding interaction. plos.orgnih.govnih.govniscpr.res.in This allows for the virtual screening of large compound databases to identify potential high-affinity binders. biotech-asia.orgplos.orgmdpi.comniscpr.res.in Docking studies can reveal the key amino acid residues in the BACE1 active site that interact with the inhibitor through hydrogen bonds, hydrophobic interactions, and other forces. mdpi.complos.orgmdpi.comnih.gov For BACE1, the catalytic aspartate residues (Asp32 and Asp228) are critical for interaction with inhibitors. biotech-asia.orgbiorxiv.orgmdpi.com The flexible flap region of BACE1 also plays a significant role in inhibitor binding. biorxiv.org While specific docking results for this compound are not detailed, studies on other BACE1 inhibitors demonstrate that docking can predict binding affinities and identify crucial interactions within the active site. mdpi.complos.orgmdpi.comnih.gov For instance, docking studies on various compounds have shown negative binding energies, indicating favorable interactions with BACE1. mdpi.complos.orgnih.gov

Development of Robust Preclinical Models for BACE1 Inhibitor Evaluation

Preclinical models are essential for evaluating the efficacy of BACE1 inhibitors like this compound in a biological context before human trials. These models include cellular assays and animal models. Cellular models, such as modified cell lines and primary neurons, are used to assess the ability of inhibitors to reduce Aβ and sAPPβ secretion. researchgate.netnih.govresearchgate.net Animal models, particularly transgenic mice that overexpress amyloid precursor protein (APP) and develop amyloid plaques, are widely used to study the effects of BACE1 inhibition on Aβ levels, amyloid deposition, and cognitive function in vivo. escholarship.orgresearchgate.netmdpi.comfrontiersin.orgnih.govuc.pt BACE1 knockout mice have also been instrumental in understanding the physiological roles of BACE1 and the potential consequences of its inhibition. escholarship.orgresearchgate.netfrontiersin.org Studies in animal models with other BACE1 inhibitors have demonstrated that these compounds can reduce Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma, and in some cases, improve cognitive performance. researchgate.netnih.govresearchgate.netnih.gov While specific preclinical model data for this compound are not detailed, the compound has been listed as a BACE1 inhibitor in the context of methods for treating inflammatory and fibrotic pulmonary disorders, suggesting its evaluation in relevant biological systems. justia.com The development and use of these robust preclinical models are critical for assessing the potential therapeutic benefit of BACE1 inhibitors. escholarship.orgnih.gov

Synthetic Chemistry Approaches for Bace1 Inhibitors Analogous to Az3971

Retrosynthetic Analysis of BACE1 Inhibitor Scaffolds

Retrosynthetic analysis serves as a crucial tool in the design of efficient and scalable synthetic routes for complex BACE1 inhibitors. This analytical technique involves conceptually dissecting the target molecule into simpler, more accessible starting materials through a series of hypothetical bond disconnections. For BACE1 inhibitors, common retrosynthetic strategies typically focus on the central structural core responsible for interactions with the catalytic aspartate residues of BACE1, as well as the peripheral moieties that occupy adjacent binding pockets within the enzyme's active site nih.gov.

Historically, many BACE1 inhibitors, particularly those from earlier research phases, were designed as peptidomimetics, intended to mimic the transition state of the APP cleavage process catalyzed by BACE1 mdpi.comnih.gov. The retrosynthetic analysis of such compounds often involves disconnections within the peptide-like linkages or at positions incorporating transition state isosteres such as hydroxyethylene or statine (B554654) motifs nih.govdiva-portal.orgnih.gov. For instance, retrosynthetic pathways for inhibitors featuring a tertiary hydroxyl group have been explored diva-portal.org.

More contemporary, non-peptidic inhibitors frequently incorporate diverse heterocyclic or carbocyclic core structures. Retrosynthetic approaches for these molecules may involve strategies such as cycloaddition reactions, late-stage functionalization, or the convergent assembly of key molecular fragments nih.govacs.orgacs.orgsgitolab.com. An example includes the consideration of a [4+2] cycloaddition in the retrosynthesis of certain aminothiazine-based BACE1 inhibitors nih.gov. Another strategy involved the late-stage N-arylation of a spiropiperidine pharmacophore acs.orgnih.gov. The diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine BACE1 inhibitors involved evaluating routes that included a late-stage cyclopropanation step doi.org.

Stereoselective Synthetic Pathways for Complex BACE1 Inhibitors

Stereochemistry holds paramount importance in the design and synthesis of BACE1 inhibitors, primarily due to the inherent chirality of the enzyme's active site and the requirement for precise spatial arrangements of inhibitor functional groups to achieve potent binding. Stereoselective synthetic pathways are thus employed to precisely control the absolute and relative configurations of the chiral centers present within the inhibitor molecule.

A variety of stereoselective methods have been successfully applied in the synthesis of BACE1 inhibitors. These methodologies include:

Chiral Resolution: This technique involves the separation of enantiomers from a racemic mixture, a method frequently applied to key intermediates in the synthetic sequence acs.org.

Asymmetric Synthesis: This approach utilizes chiral reagents, catalysts, or auxiliary groups to favor the formation of one specific stereoisomer over others. The stereospecific Corey-Link reaction, for example, has been effectively employed in the stereoselective synthesis of spiropiperidine BACE1 inhibitors acs.orgnih.gov.

Diastereoselective Reactions: These reactions leverage existing stereocenters within a molecule to direct the stereochemical outcome of the formation of new chiral centers. The diastereoselective nucleophilic addition of organolithium reagents to cyclopropyl (B3062369) isoxazolines has been utilized to selectively access specific stereoisomers of fused cyclopropyl oxazine (B8389632) BACE inhibitors doi.org. Diastereoselective addition reactions have also been highlighted as significant in the synthesis of compounds that progressed to clinical trials acs.org.

Substrate-Controlled Intramolecular Dipolar Cycloaddition: A notable example in the synthesis of certain heteroaryl-substituted thioamidine BACE1 inhibitors is a key step that simultaneously constructs two stereogenic centers via a substrate-controlled intramolecular dipolar cycloaddition thieme-connect.com.

The meticulous control of stereochemistry is indispensable for ensuring that the inhibitor precisely fits within the BACE1 active site, thereby significantly impacting its binding affinity and selectivity profile nih.govnih.govnih.gov.

Novel Chemical Transformations in the Synthesis of BACE1 Inhibitor Analogues

The continuous drive for more efficient, scalable, and environmentally sustainable synthetic routes towards BACE1 inhibitors has spurred the development and implementation of novel chemical transformations. These innovative transformations are often designed to overcome specific synthetic challenges posed by the complex molecular structures of BACE1 inhibitors.

Examples of novel chemical transformations that have been reported in the synthesis of BACE1 inhibitor analogues include:

Intramolecular [3+2] Oxime-Olefin Cycloaddition in Water: This reaction has been effectively used to diastereoselectively construct contiguous stereogenic centers, as demonstrated in the synthesis of BACE1 inhibitors such as Elenbecestat (E2609) thieme-connect.com.

Late-Stage N-Arylation: This strategy has been employed in the stereoselective synthesis of spiropiperidine BACE1 inhibitors, offering the advantage of allowing for rapid structural diversification at the N-aryl position acs.orgnih.gov.

TMSOTf-Catalyzed Intramolecular Amidine Formation: This represents a significant novel method developed during the synthesis of the clinical candidate JNJ-50138803 acs.org.

Novel Transformation Reactions with Trifluoroacetic Anhydride (TFAA): These reactions have been investigated for their potential utility in the synthesis of BACE1 inhibitors, proceeding through characteristic mesoionic intermediates acs.org.

Highly Diastereoselective Nucleophilic Addition of Organolithium Reagents to Cyclopropyl Isoxazolines: This method has been instrumental in accessing specific stereoisomers of fused cyclopropyl oxazine BACE inhibitors doi.org.

These novel chemical transformations contribute to improved reaction yields, a reduction in the number of synthetic steps, and enhanced control over stereochemical outcomes, thereby facilitating the synthesis of a wide array of BACE1 inhibitor analogues.

Structure-Activity Relationship (SAR) Studies for Optimized BACE1 Inhibition

Structure-Activity Relationship (SAR) studies are a cornerstone in the rational design and optimization of BACE1 inhibitors. These studies involve the systematic modification of the chemical structure of a lead compound and the subsequent evaluation of how these structural changes impact its inhibitory potency and other relevant pharmacological properties. The primary objective is to pinpoint the key structural features that are responsible for favorable interactions with the BACE1 enzyme and to optimize the molecule to achieve improved efficacy and desirable pharmacokinetic characteristics.

SAR studies for BACE1 inhibitors typically focus on several key aspects:

Interactions with the Catalytic Dyad: The aspartic acid residues, specifically Asp32 and Asp228, located within the BACE1 active site are critical for the enzyme's catalytic activity. These residues form essential interactions, often hydrogen bonds, with the inhibitor's core functional group, frequently referred to as the "warhead," which might be an amidine or a moiety designed to mimic the transition state mdpi.comnih.govnih.govresearchgate.net. SAR investigations in this region aim to optimize these crucial interactions acs.org.

Occupancy of Subsites (S1, S1', S2, S2', S3): The active site of BACE1 contains several distinct hydrophobic and hydrophilic pockets, known as subsites, which accommodate different portions of the inhibitor molecule mdpi.comnih.gov. SAR studies systematically explore the optimal types and positions of substituents to achieve favorable interactions, such as hydrophobic contacts, π-π stacking, and hydrogen bonds, within these subsites nih.govnih.govnih.govresearchgate.netnih.govacs.orgresearchgate.net. For example, SAR studies have specifically investigated the impact of substituents at the P2 position nih.gov and the P1' site nih.gov.

Stereochemical Effects: SAR studies consistently underscore the critical importance of specific stereoisomers for achieving potent inhibition of BACE1 nih.govnih.govdoi.orgnih.gov.

Detailed SAR investigations, frequently supported by computational molecular modeling and analysis of X-ray crystal structures of BACE1 in complex with inhibitors, provide invaluable insights into the precise binding mode and guide the design of inhibitors with enhanced potency and selectivity mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netnih.gov. For example, crystal structures have confirmed the binding interactions of amidine-containing inhibitors, illustrating their interactions with the catalytic dyad and the positioning of substituents within the subsites nih.gov. An SAR analysis of hydroxychalcones indicated that the position of hydroxyl substituents significantly influenced their inhibitory activity tandfonline.com.

While specific, detailed SAR data pertaining directly to AZ3971 was not explicitly found in the provided search results, the general principles and findings from SAR studies on analogous BACE1 inhibitors, focusing on active site interactions and the modulation of physicochemical properties, are highly relevant to understanding the optimization strategies that were likely employed during the development of this compound.

Q & A

Q. What is the molecular mechanism of AZ3971 in inhibiting BACE1 activity, and how does this relate to amyloid-beta (Aβ) production?

this compound acts as a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key protease in the generation of Aβ peptides, particularly Aβ42. Methodologically, its inhibitory activity is validated using HEK293 cells overexpressing the Swedish mutation of amyloid precursor protein (HEK-APPswe). Researchers measure BACE1-mediated cleavage of APP via Western blot and quantify Aβ42 levels using ELISA, with this compound demonstrating efficacy in reducing Aβ42 production .

Q. What experimental models are recommended for preliminary evaluation of this compound's efficacy in Alzheimer’s disease research?

Standard models include:

  • In vitro : HEK-APPswe cells for assessing Aβ42 suppression (EC50 values) .
  • In vivo : Transgenic mouse models (e.g., APP/PS1 mice) to evaluate cognitive outcomes and amyloid plaque reduction. Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) and validate BACE1 activity using fluorogenic substrates like Mca-EVNLDAEFK(Dnp)-OH .

Q. How does this compound’s selectivity for BACE1 compare to other BACE inhibitors, and what assays are used to confirm specificity?

Use competitive binding assays (e.g., surface plasmon resonance) to measure this compound’s binding affinity (Kd) for BACE1 versus off-target proteases (e.g., cathepsin D). Cross-validate with proteome-wide activity-based protein profiling (ABPP) to identify potential off-target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different cellular models?

Contradictions often arise from variations in APP isoforms, cellular stress, or assay sensitivity. Mitigate this by:

  • Standardizing cell lines (e.g., use HEK-APPswe with uniform mutation profiles).
  • Including orthogonal assays (e.g., mass spectrometry for Aβ species quantification alongside ELISA).
  • Performing dose-response curves to account for cell-type-specific toxicity thresholds .

Q. What methodologies are critical for optimizing this compound’s pharmacokinetic (PK) properties in preclinical studies?

Key steps include:

  • Solubility and stability : Assess this compound in physiologically relevant buffers (e.g., PBS at pH 7.4) using HPLC.
  • Blood-brain barrier (BBB) penetration : Employ in vitro BBB models (e.g., hCMEC/D3 cell monolayers) and in vivo microdialysis in rodents.
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites via LC-MS/MS .

Q. How can multi-omics approaches enhance understanding of this compound’s downstream effects beyond Aβ suppression?

Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to map this compound-induced pathways. For example:

  • Identify compensatory mechanisms (e.g., upregulated γ-secretase components).
  • Validate findings with CRISPR/Cas9 knockout models (e.g., BACE1−/− cells) to isolate target-specific effects .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply false discovery rate (FDR) correction for multiplexed assays (e.g., Aβ40/42/38 panels) and report 95% confidence intervals. Share raw data and analysis scripts in repositories like Zenodo to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in this compound’s activity assays?

Implement quality control measures:

  • Include internal controls (e.g., a reference BACE1 inhibitor like LY2811376) in each assay plate.
  • Normalize data to cell viability metrics (e.g., ATP-based assays).
  • Use longitudinal data tracking tools (e.g., JMP or R-based dashboards) to monitor variability trends .

Ethical and Methodological Best Practices

Q. What ethical considerations apply when using this compound in animal studies targeting neurodegenerative diseases?

Follow ARRIVE 2.0 guidelines for preclinical studies:

  • Justify sample sizes via power analysis.
  • Report humane endpoints (e.g., weight loss >20%, neurological deficits).
  • Disclose conflicts of interest (e.g., funding sources for this compound synthesis) .

Q. How can researchers ensure transparency in reporting negative or inconclusive results with this compound?

Adhere to FAIR data principles:

  • Publish negative datasets in repositories like Figshare.
  • Detail experimental limitations (e.g., this compound’s short half-life in CSF).
  • Use pre-registration platforms (e.g., Open Science Framework) to document hypotheses and methods a priori .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZ3971
Reactant of Route 2
Reactant of Route 2
AZ3971

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.